Progesterone 6-hemimaleate

Description

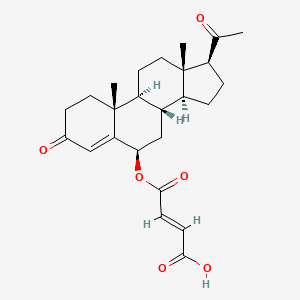

Progesterone 6-hemimaleate is a synthetic derivative of progesterone, a critical endogenous steroid hormone involved in regulating menstrual cycles, pregnancy, and embryogenesis. The compound features a maleate ester moiety at the 6-position of the progesterone backbone. Maleate esters are often introduced to enhance solubility or modify pharmacokinetic properties.

Properties

CAS No. |

152881-19-1 |

|---|---|

Molecular Formula |

C25H32O6 |

Molecular Weight |

428.525 |

IUPAC Name |

(E)-4-[[(6R,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C25H32O6/c1-14(26)17-4-5-18-16-13-21(31-23(30)7-6-22(28)29)20-12-15(27)8-10-25(20,3)19(16)9-11-24(17,18)2/h6-7,12,16-19,21H,4-5,8-11,13H2,1-3H3,(H,28,29)/b7-6+/t16-,17+,18-,19-,21+,24+,25+/m0/s1 |

InChI Key |

WBMVXRJIPSWBTK-UXPUICRKSA-N |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)OC(=O)C=CC(=O)O)C |

Synonyms |

progesterone 6-hemimaleate |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural and Functional Insights:

Positional Modifications :

- 6-Position Substitutions : The 6-position is a common site for functionalization. Maleate esters (as in this compound) may improve water solubility, whereas halogens (e.g., Cl, Br) or hydroxyl groups alter metabolic stability and receptor binding .

- 17α-Acetate Groups : Present in analogs like 6-epi-Medroxy Progesterone-d3 17-Acetate, this modification enhances synthetic stability and is prevalent in progestin pharmaceuticals (e.g., medroxyprogesterone acetate) .

Pharmacokinetic Implications :

- Deuterated Analogs : Isotopic labeling (e.g., deuterium in 6-epi-Medroxy Progesterone-d3 17-Acetate) aids in mass spectrometry-based detection for pharmacokinetic studies .

- Hydroxylated Derivatives : 6β-Hydroxy progesterone is a cytochrome P450-mediated metabolite, highlighting its role in hepatic clearance pathways .

Applications in Research and Industry: Impurity Standards: Compounds like 6α-Chloro-17-acetoxy progesterone are critical for validating analytical methods in drug manufacturing . Therapeutic Potential: While this compound’s applications are unclear, structurally related compounds (e.g., medroxyprogesterone acetate) are used in hormone therapy and contraception .

Q & A

Q. What statistical approaches are optimal for analyzing synergistic effects between this compound and co-administered compounds?

- Methodological Answer : Apply the Chou-Talalay combination index (CI) method for dose-effect matrices. Use Bliss independence or Loewe additivity models to distinguish synergy from additive effects. Bootstrap resampling (≥1,000 iterations) quantifies uncertainty in CI values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.